2,5-Dichlorothienylacetic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2,5-Dichlorothienylacetic acid consists of a six-membered thienyl ring (a sulfur-containing aromatic ring) with two chlorine atoms and an acetic acid group attached . Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Scientometric Review of 2,4-D Herbicide Toxicity
- Global Trends in Research: Studies have advanced rapidly in understanding the toxicology and mutagenicity of 2,4-D herbicides. The USA, Canada, and China are leading contributors in this field. The focus areas include occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Phytoremediation Enhancement
- Bacterial Endophyte-Enhanced Phytoremediation: Genetically tagged bacterial endophytes, which can degrade 2,4-D, have been shown to increase the ability of plants like peas to remove this herbicide from soil and prevent its accumulation in plant tissues. This represents a significant advance in phytoremediation of herbicide-contaminated substrates (Germaine et al., 2006).
Removal from Polluted Water Sources
- Strategies for Removing 2,4-D from Water: Various methods have been explored to remove 2,4-D from contaminated water sources. The study calls for more efficient methods to achieve complete removal of 2,4-D, highlighting the ongoing challenges in dealing with water contamination by this herbicide (EvyAliceAbigail et al., 2017).
Molecular Action Mode of 2,4-D
- Understanding the Molecular Mechanism: The molecular action mode of 2,4-D includes mimicking natural auxin at the molecular level, leading to abnormal growth and death in dicots. This insight is pivotal in understanding how 2,4-D functions as a herbicide at a molecular level (Song, 2014).
Metabolic Pathways
- Metabolic Pathways in Plants: Research has explored the primary metabolic pathways for 2,4-D in plants like wheat and potato, which include ester hydrolysis followed by the formation of conjugates. Understanding these pathways helps in assessing the environmental impact of 2,4-D usage (Hamburg et al., 2001).
Anaerobic Biodegradation
- Anaerobic Degradation in Aquifers: The study on the anaerobic biodegradation of similar compounds (like 2,4,5-T) in methanogenic aquifers shows the potential for environmental degradation of 2,4-D in specific conditions. This research contributes to understanding the environmental fate of chlorophenoxyacetic acids (Gibson & Suflita, 1990).
Photocatalytic Degradation
- Photocatalytic Degradation of 2,4-D: A novel photocatalyst has been reported for the adsorption and degradation of 2,4-D using visible light, demonstrating an innovative approach to removing 2,4-D from the environment (Anirudhan & Anju, 2019).
Genotoxic Effects
- Exploration of Genotoxicity: Various studies have investigated the genotoxic effects of 2,4-D, offering insights into its potential risks to living organisms and environmental safety (Venkov et al., 2000; Aksakal et al., 2013).
Future Directions
properties
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c7-4-1-3(2-5(9)10)6(8)11-4/h1H,2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXUBICVRRNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorothienylacetic acid |
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